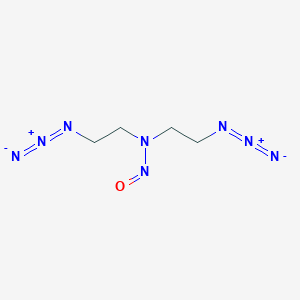
trans-Ned-19 Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Ned-19 Methyl Ester: is a synthetic compound with the molecular formula C31H33FN4O3 and a molecular weight of 528.617 g/mol . It is known for its role as a potent and selective antagonist of the endogenous calcium channel opener nicotinic acid adenine dinucleotide phosphate (NAADP), thereby reducing the normal NAADP-mediated calcium flux without blocking calcium channels directly .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of trans-Ned-19 Methyl Ester typically involves the transesterification process. Transesterification is the conversion of one ester into another through the exchange of -OR groups. This reaction can be performed under either acidic or basic conditions . Under basic conditions, an alkoxide ion performs nucleophilic addition upon the ester, resulting in a tetrahedral intermediate, which then undergoes elimination to give the final ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale transesterification processes, where the ester is placed in a large excess of an alcohol along with the presence of either an acid or a base to drive the reaction forward .
Análisis De Reacciones Químicas
Types of Reactions: trans-Ned-19 Methyl Ester primarily undergoes transesterification reactions. This involves the exchange of the organic functional group R″ of an ester with the organic group R’ of an alcohol .
Common Reagents and Conditions:
Basic Conditions: Sodium ethoxide (NaOCH2CH3) is commonly used as a reagent.
Acidic Conditions: Strong acids like sulfuric acid (H2SO4) can catalyze the reaction by donating a proton to the carbonyl group.
Major Products: The major products of these reactions are different esters and alcohols, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
trans-Ned-19 Methyl Ester has a wide range of applications in scientific research:
Mecanismo De Acción
trans-Ned-19 Methyl Ester exerts its effects by acting as an antagonist of the NAADP receptor. It blocks NAADP signaling, thereby inhibiting calcium release from lysosomes . The mechanism involves the binding of this compound to the NAADP receptor, preventing the normal NAADP-mediated calcium flux .
Comparación Con Compuestos Similares
cis-Ned-19: Another isomer of Ned-19, but with a significantly lower potency compared to trans-Ned-19.
Fatty Acid Methyl Esters (FAMEs): Used in biodiesel production, but differ in their applications and chemical properties.
Uniqueness: trans-Ned-19 Methyl Ester is unique due to its high selectivity and potency as an NAADP receptor antagonist, making it a valuable tool in research related to calcium signaling .
Propiedades
Fórmula molecular |
C31H33FN4O3 |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
methyl (1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C31H33FN4O3/c1-38-28-12-11-20(17-21(28)19-35-13-15-36(16-14-35)27-10-6-4-8-24(27)32)29-30-23(18-26(34-29)31(37)39-2)22-7-3-5-9-25(22)33-30/h3-12,17,26,29,33-34H,13-16,18-19H2,1-2H3/t26-,29+/m0/s1 |
Clave InChI |
NBQAXYMLTXNBOS-LITSAYRRSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@@H]2C3=C(C[C@H](N2)C(=O)OC)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F |
SMILES canónico |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13446753.png)
![2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13446760.png)

![1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] Propanedioic acid](/img/structure/B13446773.png)


![N-[(-)-Jasmonoyl]-(L)-phenlalanine](/img/structure/B13446784.png)


![5-Chloro-N-[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]-4-(3-nitrophenoxy)pyrimidin-2-amine](/img/structure/B13446810.png)
![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[4-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13446816.png)


![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-5-yl-2-one](/img/structure/B13446830.png)
